JC-171

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

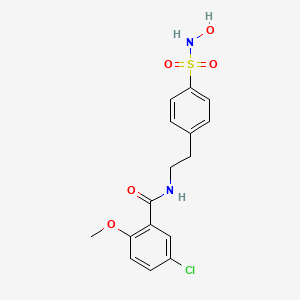

5-chloro-N-[2-[4-(hydroxysulfamoyl)phenyl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O5S/c1-24-15-7-4-12(17)10-14(15)16(20)18-9-8-11-2-5-13(6-3-11)25(22,23)19-21/h2-7,10,19,21H,8-9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRQPMUPYDOTCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JC-171: A Technical Guide to its Mechanism of Action as a Novel NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JC-171 is a rationally designed hydroxyl-sulfonamide analogue that has been identified as a selective and potent inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the NLRP3 signaling pathway, and presents key experimental data and protocols for its evaluation.

Core Mechanism of Action: Inhibition of the NLRP3 Inflammasome

The primary mechanism of action of this compound is the selective inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune system by responding to pathogenic and endogenous danger signals.[4][5] Activation of the NLRP3 inflammasome leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of programmed cell death known as pyroptosis.[4][5]

This compound exerts its inhibitory effects by interfering with the assembly of the NLRP3 inflammasome complex.[2] Specifically, immunoprecipitation studies have revealed that this compound disrupts the interaction between NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC), a critical step for inflammasome activation.[2] This disruption prevents the subsequent recruitment and activation of pro-caspase-1, thereby blocking the proteolytic cleavage of pro-IL-1β into its active, secreted form.[2]

Signaling Pathway of NLRP3 Inflammasome Activation and this compound Inhibition

The activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2).[4][5] this compound acts on the activation step.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in cellular assays. The following table summarizes the key findings.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (IL-1β release) | J774A.1 Macrophages (LPS/ATP stimulated) | 8.45 ± 1.56 µM | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro Inhibition of IL-1β Release in Macrophages

This protocol describes the cell-based assay used to determine the potency of this compound in inhibiting NLRP3 inflammasome activation.

1. Cell Culture and Seeding:

-

Murine macrophage cell line J774A.1 or primary bone-marrow-derived macrophages (BMDMs) are used.

-

Cells are cultured in appropriate media (e.g., DMEM with 10% FBS and antibiotics).

-

Cells are seeded into 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.

2. Priming (Signal 1):

-

The cell culture medium is replaced with fresh medium.

-

Cells are primed with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 4.5 hours to upregulate the expression of pro-IL-1β and NLRP3.[2]

3. This compound Treatment and Inflammasome Activation (Signal 2):

-

This compound is dissolved in DMSO and diluted to various concentrations in cell culture medium.

-

The LPS-containing medium is removed.

-

Cells are treated with different concentrations of this compound.

-

Immediately after adding this compound, the NLRP3 inflammasome is activated by adding Adenosine Triphosphate (ATP) at a final concentration of 5 mM for 30 minutes.[2]

4. Measurement of IL-1β Release:

-

After the 30-minute incubation with ATP, the cell culture supernatants are collected.

-

The concentration of secreted IL-1β in the supernatants is quantified using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.[2]

5. Data Analysis:

-

The percentage of IL-1β inhibition at each this compound concentration is calculated relative to the vehicle-treated control (LPS + ATP only).

-

The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol outlines the therapeutic evaluation of this compound in a mouse model of multiple sclerosis.

1. EAE Induction:

-

C57BL/6 mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide (200 µg) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[6][7]

-

On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of pertussis toxin (200 ng).[1]

2. Therapeutic Treatment with this compound:

-

This compound is administered to the mice, typically via intraperitoneal injection.

-

In a therapeutic regimen, treatment is initiated when the clinical signs of EAE first appear (clinical score of 1, e.g., flaccid tail).[2]

-

A typical dosing schedule is 10 mg/kg of this compound administered every other day.[2]

3. Clinical Scoring:

-

Mice are monitored daily for clinical signs of EAE, and the disease severity is scored on a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = moribund; 5 = death).[6]

4. Histological and Immunological Analysis:

-

At the end of the study, spinal cords can be collected for histological analysis to assess demyelination and immune cell infiltration.

-

Splenocytes and cells from the central nervous system can be isolated to analyze the frequency of pathogenic T helper 17 (Th17) cells by flow cytometry.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | NLRP3 inflammasome inhibitor | CAS# 2112809-98-8 | InvivoChem [invivochem.com]

- 4. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 6. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Generating EAE Mouse Models of Multiple Sclerosis | Taconic Biosciences [taconic.com]

JC-171: A Technical Guide to its Synthesis, Discovery, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JC-171 is a novel, selective inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. This document provides a comprehensive technical overview of this compound, including its discovery, detailed synthesis pathway, experimental protocols for its characterization, and key quantitative data. This compound was rationally designed as a hydroxyl-sulfonamide analogue to improve upon the solubility of its parent compound. It has been shown to effectively inhibit the NLRP3 inflammasome both in vitro and in vivo, demonstrating potential therapeutic applications for inflammatory diseases.

Discovery and Rationale

This compound was developed as a result of efforts to identify small-molecule inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory disorders. The discovery of this compound was based on the chemical scaffold of a parent sulfonamide compound, JC-21, which also exhibited NLRP3 inhibitory activity.[1] However, JC-21 suffered from poor solubility, limiting its therapeutic potential. To address this, this compound, a hydroxyl-sulfonamide analogue, was designed and synthesized with the goal of improving physicochemical properties while maintaining potent biological activity.[1]

Synthesis Pathway

The synthesis of this compound is a multi-step process starting from commercially available materials. The overall synthetic scheme is depicted below, followed by a detailed step-by-step protocol.

Detailed Synthesis Protocol

Step 1: Synthesis of 5-Chloro-2-methoxy-N-phenethylbenzamide (3)

-

Dissolve 5-Chloro-2-methoxybenzoic acid (1 mmol) and triethylamine (2 mmol) in dimethylformamide (DMF, 25 mL).

-

Cool the solution to 0 °C.

-

Add N-(3-(Dimethylamino)propyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 mmol) and stir for 30 minutes.

-

Add hydroxybenzotriazole (HOBt, 1.5 mmol) and stir for an additional 1 hour.

-

Add 2-phenylethanamine (1 mmol) to the mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the solution under reduced pressure.

-

Add water and extract the product.

Step 2: Synthesis of 4-(2-[(5-Chloro-2-methoxyphenyl)formamido]ethyl)benzene-1-sulfonyl chloride (4)

-

Dissolve 5-Chloro-2-methoxy-N-phenethylbenzamide (3) (1.73 mmol) in methylene chloride (2 mL).

-

Add excess chlorosulfonic acid (1 mL) to the solution.

-

Stir the reaction at 70 °C for 2 hours.

-

Cool the reaction to room temperature.

-

Pour the reaction mixture over crushed ice and extract the product.

Step 3: Synthesis of 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (this compound)

-

Dissolve hydroxylamine (6.44 mmol) and N-methylmorpholine (0.2 mL) in methanol (MeOH, 2 mL).

-

Add 4-(2-[(5-Chloro-2-methoxyphenyl)formamido]ethyl)benzene-1-sulfonyl chloride (4) (1.29 mmol) to the solution.

-

Stir the solution for 4 hours.

-

Add water and extract the product with methylene chloride.

-

Concentrate the organic layer.

-

Purify the crude product by column chromatography (dichloromethane/methanol: 94/6) to yield this compound as a white solid (56% yield).[1]

Mechanism of Action: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is associated with a wide range of inflammatory diseases.

This compound exerts its therapeutic effect by selectively inhibiting the activation of the NLRP3 inflammasome.[2] The proposed mechanism involves the interference with the interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which is a crucial step in the assembly and activation of the inflammasome complex.[2] By disrupting this interaction, this compound prevents the subsequent activation of caspase-1 and the release of mature IL-1β.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's biological activity.

Table 1: In Vitro Efficacy

| Parameter | Cell Line | Assay | Value | Reference |

| IC50 | J774A.1 Macrophages | LPS/ATP-induced IL-1β release | 8.45 ± 1.56 µM | [2] |

| Cytotoxicity | J774A.1 Macrophages | Cell Viability Assay | No significant cytotoxicity up to 30 µM | [1] |

Table 2: In Vivo Efficacy (Experimental Autoimmune Encephalomyelitis Model)

| Treatment Regimen | Dosage | Effect | Reference |

| Prophylactic | 100 mg/kg | Delayed disease progression and reduced severity | [3] |

| Therapeutic | 10 mg/kg | Suppressed EAE progression | [3] |

Detailed Experimental Protocols

In Vitro NLRP3 Inflammasome Activation Assay

This protocol describes the induction and measurement of NLRP3 inflammasome activation in murine macrophages.

Materials:

-

J774A.1 murine macrophage cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP)

-

This compound

-

ELISA kit for murine IL-1β

Procedure:

-

Cell Culture: Culture J774A.1 macrophages in complete DMEM in a humidified incubator at 37 °C and 5% CO2.

-

Priming: Seed the cells in a 96-well plate and allow them to adhere. Prime the cells with LPS (1 µg/mL) for 4.5 hours.[4]

-

Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound for 30 minutes.

-

NLRP3 Activation: Stimulate the cells with ATP (5 mM) for 30 minutes to activate the NLRP3 inflammasome.[4]

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IL-1β concentration against the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the induction of EAE in C57BL/6 mice to evaluate the in vivo efficacy of this compound.

References

- 1. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

biological target of JC-171

- 1. Moving against mucopolysaccharidosis | Drug Discovery News [drugdiscoverynews.com]

- 2. JCR Pharmaceuticals Pipeline - View & Download The Pipeline [jcrpharm.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medkoo.com [medkoo.com]

- 5. PX-171-007 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Development and Evaluation of ABI-171, a New Fluoro-Catechin Derivative, for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

JC-171: A Preclinical Deep Dive into its In Vitro and In Vivo Efficacy as a Selective NLRP3 Inflammasome Inhibitor

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the landscape of inflammatory disease research, the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome has emerged as a critical target. This comprehensive guide delves into the preclinical data of JC-171, a novel small molecule inhibitor of the NLRP3 inflammasome, summarizing its activity in both laboratory-based (in vitro) and animal (in vivo) studies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Abstract

This compound is a rationally designed hydroxyl-sulfonamide analogue that has demonstrated selective inhibition of the NLRP3 inflammasome.[1] Preclinical investigations have revealed its potential as a therapeutic agent for inflammatory conditions, particularly multiple sclerosis. This guide provides a detailed overview of the quantitative data from these studies, outlines the experimental methodologies employed, and visualizes the key pathways and processes involved.

In Vitro Studies: Potent and Selective Inhibition of NLRP3 Inflammasome Activation

This compound has been shown to be a potent inhibitor of the NLRP3 inflammasome in cellular assays. The primary mechanism of action is the interference with the interaction between NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC), a crucial step in the formation of the inflammasome complex.[2]

Quantitative Data: Inhibition of IL-1β Release

The inhibitory activity of this compound was quantified by measuring its effect on the release of interleukin-1β (IL-1β), a key pro-inflammatory cytokine produced upon inflammasome activation.

| Cell Line | Stimulus | IC50 Value (µM) |

| J774A.1 Macrophages | LPS/ATP | 8.45 ± 1.56 |

Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound on IL-1β release from J774A.1 macrophages stimulated with lipopolysaccharide (LPS) and adenosine triphosphate (ATP).[1][2]

Experimental Protocols

IL-1β Release Assay in J774A.1 Macrophages:

-

Cell Culture: J774A.1 macrophages were cultured in appropriate media and conditions.

-

Priming: Cells were primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: this compound was added to the cell cultures at varying concentrations.

-

Activation: The NLRP3 inflammasome was activated using adenosine triphosphate (ATP).

-

Quantification: The concentration of secreted IL-1β in the cell culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA).

Immunoprecipitation of NLRP3 and ASC:

-

Cell Lysis: J774A.1 macrophages, either untreated or treated with this compound and stimulated with LPS/ATP, were lysed to extract cellular proteins.

-

Antibody Incubation: The cell lysates were incubated with an antibody specific for either NLRP3 or ASC.

-

Immunoprecipitation: Protein A/G beads were used to pull down the antibody-protein complexes.

-

Western Blotting: The immunoprecipitated proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against NLRP3 and ASC to detect their interaction.

In Vivo Studies: Amelioration of Experimental Autoimmune Encephalomyelitis (EAE)

The therapeutic potential of this compound was evaluated in a mouse model of multiple sclerosis, known as experimental autoimmune encephalomyelitis (EAE).

Quantitative Data: Efficacy in the EAE Mouse Model

This compound treatment demonstrated a significant reduction in the clinical severity of EAE and a decrease in the associated inflammatory responses.

| Treatment Group | Mean Clinical Score (Peak) | IL-1β Levels (Spinal Cord) | Th17 Cell Infiltration (Spinal Cord) |

| Vehicle | ~3.5 | High | High |

| This compound (10 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Table 2: In Vivo Efficacy of this compound in the EAE Mouse Model. This table provides a qualitative summary of the key findings from the in vivo studies. Specific graphical data on the daily clinical scores and quantitative measurements of cytokine and cell infiltration are pending public release of the full study data.

Experimental Protocols

Induction and Treatment of EAE in Mice:

-

Immunization: EAE was induced in mice by immunization with a myelin oligodendrocyte glycoprotein (MOG) peptide emulsified in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.

-

Treatment Regimen:

-

Prophylactic: this compound was administered at the time of immunization.

-

Therapeutic: this compound treatment was initiated after the onset of clinical symptoms.

-

-

Clinical Scoring: The severity of the disease was monitored and scored daily based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund).

-

Tissue Analysis: At the end of the study, spleen and spinal cord tissues were collected for analysis of inflammatory markers.

Flow Cytometry for Th17 Cell Analysis:

-

Cell Isolation: Single-cell suspensions were prepared from the spleens and spinal cords of the EAE mice.

-

Staining: The cells were stained with fluorescently labeled antibodies specific for CD4 (a T-cell marker) and IL-17A (the signature cytokine of Th17 cells).

-

Analysis: The percentage of CD4+IL-17A+ (Th17) cells was quantified using a flow cytometer.

Visualizing the Mechanism and Workflow

To further elucidate the role of this compound, the following diagrams illustrate the key signaling pathway and experimental workflows.

Figure 1: NLRP3 Inflammasome Activation Pathway and Inhibition by this compound. This diagram illustrates the two-signal model of NLRP3 inflammasome activation and the proposed mechanism of action for this compound, which involves the inhibition of the NLRP3-ASC interaction.

References

An In-depth Technical Guide on JC-171: A Novel NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JC-171, a rationally designed hydroxyl-sulfonamide analogue identified as a selective inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Concepts of this compound

This compound is a small-molecule inhibitor that has demonstrated both in vitro and in vivo efficacy in modulating the inflammatory response mediated by the NLRP3 inflammasome.[1] Its development was aimed at addressing neurological disorders with an inflammatory component, such as multiple sclerosis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 | 8.45 ± 1.56 µM | J774A.1 macrophages (LPS/ATP-induced IL-1β release) | [1] |

| In Vivo Model | Dosing Regimen | Outcome | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) in mice | 10 mg/kg or 100 mg/kg, intraperitoneal injection | Delayed disease progression and reduced severity | [1] |

| LPS-challenged mice | Not specified | Blocked IL-1β production | [1] |

Mechanism of Action

This compound selectively inhibits the NLRP3 inflammasome.[1] Mechanistic studies have revealed that this compound interferes with the interaction between NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC), a critical step in the assembly and activation of the inflammasome complex.[1] This inhibition leads to a downstream reduction in the production of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1]

Caption: Signaling pathway of NLRP3 inflammasome activation and inhibition by this compound.

Experimental Protocols

In Vitro Inhibition of IL-1β Release in Macrophages

Objective: To determine the inhibitory effect of this compound on NLRP3 inflammasome activation in a cellular model.

Cell Line: J774A.1 murine macrophages.

Methodology:

-

J774A.1 macrophages are seeded in appropriate culture plates.

-

The cells are primed with lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β.

-

Following priming, the cells are treated with varying concentrations of this compound.

-

The NLRP3 inflammasome is then activated with adenosine triphosphate (ATP).

-

Supernatants are collected to measure the concentration of released IL-1β using an enzyme-linked immunosorbent assay (ELISA).

-

An IC50 value is calculated from the dose-response curve.[1]

In Vivo Efficacy in a Mouse Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)

Objective: To evaluate the therapeutic potential of this compound in a preclinical model of multiple sclerosis.

Animal Model: C57BL/6 mice.

Methodology:

-

EAE is induced in mice by immunization with a myelin oligodendrocyte glycoprotein (MOG) peptide emulsified in complete Freund's adjuvant (CFA).

-

Mice are randomly assigned to treatment (this compound) or vehicle control groups.

-

Treatment with this compound or vehicle is initiated either prophylactically or therapeutically.

-

The clinical severity of EAE is scored daily based on a standardized scale (e.g., 0: no clinical signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: quadriplegia; 5: moribund).

-

At the end of the study, spinal cords can be collected for histological analysis to assess inflammation and demyelination. Spleens and spinal cords can also be analyzed for the presence of pathogenic Th17 cells.[1]

Caption: Workflow for evaluating this compound efficacy in the EAE mouse model.

Addendum: The "UM171" Molecule

Initial research on the identifier "this compound" also revealed a distinct and important molecule, UM171 . To avoid confusion and provide comprehensive information, a brief overview of UM171 is provided below.

UM171 is a potent small molecule that promotes the ex vivo expansion of hematopoietic stem cells (HSCs).[2][3] This is a significant area of research for improving the success of cord blood transplants in treating various hematologic malignancies.

Mechanism of Action of UM171: UM171's mechanism involves the modulation of the MYC protein.[2] It facilitates the degradation of MYC through the adaptor protein KBTBD4, which helps to preserve the self-renewal capacity of HSCs during ex vivo culture by reducing cellular stress.[2]

Clinical Significance of UM171: Clinical trials have shown that transplantation of UM171-expanded cord blood is safe and leads to favorable outcomes in patients with high-risk hematologic malignancies.[4][5] These outcomes include lower non-relapse mortality and improved progression-free survival compared to standard cord blood or matched-unrelated donor transplants.[5]

This guide has focused on the technical details of this compound as an NLRP3 inflammasome inhibitor. The distinct nature and application of UM171 in hematopoietic stem cell expansion highlight the importance of precise molecular identification in scientific research.

References

JC-171 safety and toxicity profile

An in-depth analysis of publicly available scientific literature reveals that JC-171 is a novel, rationally designed small-molecule inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome.[1] Primarily investigated for its therapeutic potential in treating multiple sclerosis (MS), the available data focuses on its mechanism of action and efficacy in preclinical models, with limited comprehensive safety and toxicity data in the public domain.[1][2]

This guide synthesizes the existing data on this compound and presents a framework for its safety and toxicity profile, adhering to the specified requirements for drug development professionals. Where specific data is not available, illustrative templates are provided.

Executive Summary

This compound, chemically known as 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, is a selective NLRP3 inflammasome inhibitor.[1][3] It functions by disrupting the interaction between NLRP3 and the adaptor protein ASC, which in turn blocks the release of the potent pro-inflammatory cytokine Interleukin-1β (IL-1β).[1] Preclinical studies demonstrate its ability to inhibit IL-1β release in vitro and to delay disease progression in a mouse model of multiple sclerosis.[2] Initial in vitro cytotoxicity assays suggest a favorable profile in the tested cell line.[2] However, a comprehensive safety profile, including detailed safety pharmacology, repeat-dose toxicity, genotoxicity, and ADME data, is not yet publicly available.

Mechanism of Action: NLRP3 Inflammasome Inhibition

The primary mechanism of action of this compound is the targeted inhibition of the NLRP3 inflammasome signaling pathway. This pathway is a critical component of the innate immune system, responsible for detecting pathogenic microorganisms and endogenous danger signals, leading to the activation of inflammatory responses through the cleavage of pro-IL-1β into its active form.

Caption: Mechanism of this compound in inhibiting the NLRP3/ASC interaction.

In Vitro Potency and Cytotoxicity

This compound has been characterized in vitro for its inhibitory effect on IL-1β release and for its general cytotoxicity profile in a relevant immune cell line.

Data Summary

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (IL-1β Release) | J774A.1 Macrophages | 8.45 ± 1.56 µM | [1][3] |

| Cytotoxicity | J774A.1 Macrophages | No significant effect up to 30 µM | [2] |

Experimental Protocol: In Vitro IL-1β Release Assay

This protocol outlines the method used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

-

Cell Culture: Murine J774A.1 macrophage cells are cultured in appropriate media and seeded into multi-well plates.

-

Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 4.5 hours to induce the expression of NLRP3 and pro-IL-1β.[2]

-

Inhibitor Treatment: Various concentrations of this compound are added to the cells.

-

Activation (Signal 2): The NLRP3 inflammasome is activated by adding adenosine triphosphate (ATP) at a concentration of 5 mM for 30 minutes.[2] this compound is typically added at the same time as ATP.[2]

-

Supernatant Collection: The cell culture supernatant is collected.

-

Quantification: The concentration of secreted IL-1β in the supernatant is quantified using a commercial mouse IL-1β ELISA kit, following the manufacturer's instructions.[2]

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Caption: Experimental workflow for the in vitro IL-1β inhibition assay.

In Vivo Efficacy and Observations

This compound has been evaluated in a mouse model of multiple sclerosis, providing insights into its in vivo activity and therapeutic potential.

Data Summary

| Animal Model | Dosing Regimen | Key Findings | Reference |

| EAE (C57BL/6 Mice) | 10 mg/kg, every other day (therapeutic) | Delayed disease progression, reduced severity, blocked IL-1β production, reduced pathogenic Th17 response. | [2] |

Experimental Protocol: EAE Mouse Model

This protocol describes the therapeutic treatment regimen used to assess this compound in the Experimental Autoimmune Encephalomyelitis (EAE) model.

-

Animals: Female C57BL/6 mice are used for the study.

-

Induction of EAE: On day 0, mice are immunized with a MOG₃₅₋₅₅ peptide emulsified in Complete Freund's Adjuvant (CFA).

-

Monitoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = flaccid tail, etc.).

-

Treatment Initiation: Therapeutic treatment with this compound (10 mg/kg) or a vehicle control begins when individual mice first exhibit a clinical score of 1.[2]

-

Dosing: Treatment is administered every other day for the duration of the study (e.g., up to 28 days post-immunization).[2]

Preclinical Safety and Toxicology Profile (Illustrative Framework)

Comprehensive public data on the formal safety and toxicology of this compound is not available. The following sections provide a standard framework for the type of data required for a complete profile. All data in these tables is hypothetical and for illustrative purposes only.

Acute Toxicity (Illustrative)

| Species | Route | LD₅₀ (mg/kg) | Observations |

| Mouse | Oral (p.o.) | > 2000 | No mortality or significant adverse effects observed. |

| Rat | Intravenous (i.v.) | 500 | Dose-dependent sedation at higher concentrations. |

Repeat-Dose Toxicity (Illustrative 28-Day Study)

| Species | Route | NOAEL (mg/kg/day) | Target Organs | Key Findings |

| Rat | Oral (p.o.) | 100 | None identified | Well-tolerated at all dose levels. |

| Dog | Oral (p.o.) | 50 | Liver | Reversible elevation in liver enzymes (ALT, AST) at ≥ 150 mg/kg/day. |

Genotoxicity (Illustrative)

| Assay | System | Concentration/Dose | Result |

| Ames Test | S. typhimurium | Up to 5000 µ g/plate | Negative |

| Micronucleus Test | Mouse Bone Marrow | Up to 500 mg/kg | Negative |

| Mouse Lymphoma Assay | L5178Y cells | Up to 100 µg/mL | Negative |

Safety Pharmacology (Illustrative)

| Assessment | System | Key Findings |

| Cardiovascular | hERG Channel Assay | IC₅₀ > 30 µM |

| Cardiovascular | Telemetry in Dogs | No effect on blood pressure, heart rate, or ECG intervals at doses up to 50 mg/kg. |

| Central Nervous System | Irwin Screen in Rats | No significant CNS effects observed at doses up to 200 mg/kg. |

| Respiratory | Whole-body Plethysmography | No effect on respiratory rate or tidal volume at doses up to 200 mg/kg. |

References

- 1. Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molnova.com [molnova.com]

Potential Therapeutic Applications of Lepunafusp Alfa (JC-171) for Mucopolysaccharidosis Type I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucopolysaccharidosis type I (MPS I) is a rare, autosomal recessive lysosomal storage disorder caused by a deficiency of the α-L-iduronidase (IDUA) enzyme. This deficiency leads to the systemic accumulation of glycosaminoglycans (GAGs), specifically heparan sulfate (HS) and dermatan sulfate (DS), resulting in progressive, multi-organ dysfunction, including significant neurodegeneration in severe phenotypes. Current enzyme replacement therapies (ERTs) are limited by their inability to cross the blood-brain barrier (BBB), thus failing to address the central nervous system (CNS) manifestations of the disease. Lepunafusp alfa, also known as JR-171, is an investigational enzyme replacement therapy developed by JCR Pharmaceuticals Co., Ltd. that is designed to overcome this limitation. It is a fusion protein of recombinant human α-L-iduronidase and a humanized anti-human transferrin receptor (TfR) antibody. This design leverages the J-Brain Cargo® platform technology to facilitate receptor-mediated transcytosis across the BBB, offering the potential to treat both the somatic and neurological symptoms of MPS I. This technical guide provides an in-depth overview of the preclinical and clinical data available for lepunafusp alfa, its mechanism of action, and the experimental protocols utilized in its evaluation.

Introduction to Mucopolysaccharidosis Type I (MPS I)

MPS I is a progressive and debilitating genetic disorder with a spectrum of clinical severity, historically classified into three syndromes: Hurler (severe), Hurler-Scheie (intermediate), and Scheie (attenuated). The underlying pathology is the deficient activity of the lysosomal enzyme α-L-iduronidase, which is essential for the catabolism of GAGs. The resulting accumulation of HS and DS in lysosomes leads to cellular and tissue damage, manifesting in a wide range of clinical signs and symptoms including coarse facial features, skeletal deformities (dysostosis multiplex), cardiac and respiratory complications, and, in severe forms, profound cognitive impairment.[1]

Mechanism of Action of Lepunafusp Alfa (JR-171)

Lepunafusp alfa is an innovative enzyme replacement therapy that combines the therapeutic enzyme with a BBB-penetrating technology.

α-L-iduronidase Enzyme Replacement

The core of lepunafusp alfa's therapeutic action is the replacement of the deficient α-L-iduronidase enzyme. Once in the circulation, the recombinant enzyme is taken up by cells via mannose-6-phosphate receptors (M6PR), trafficked to the lysosome, where it can hydrolyze the accumulated HS and DS, thereby addressing the primary metabolic defect in somatic tissues.

J-Brain Cargo®: Blood-Brain Barrier Penetration

A key limitation of conventional ERTs for MPS I is their inability to penetrate the BBB and address the neurological aspects of the disease.[2] Lepunafusp alfa utilizes JCR Pharmaceuticals' proprietary J-Brain Cargo® technology to overcome this hurdle. The fusion protein includes a humanized antibody that targets the human transferrin receptor (TfR), which is expressed on the surface of brain capillary endothelial cells. Binding of the antibody moiety to the TfR initiates receptor-mediated transcytosis, a process that actively transports the fusion protein across the BBB and into the central nervous system.[2] This mechanism allows for the delivery of the functional α-L-iduronidase enzyme to the brain, offering the potential to mitigate the neurodegenerative effects of MPS I.[3]

Preclinical and Clinical Development

Lepunafusp alfa has undergone preclinical evaluation and is currently in clinical development. A global Phase 1/2 clinical trial (NCT04227600) has been conducted to assess the safety, pharmacokinetics, and efficacy of the drug in patients with MPS I.[4][5]

Preclinical Studies

Non-clinical studies in animal models of MPS I demonstrated that intravenously administered lepunafusp alfa was distributed to major organs, including the brain.[3] These studies showed a significant reduction in HS and DS concentrations in both the central nervous system and peripheral tissues.[3] Furthermore, treatment with lepunafusp alfa in a mouse model of MPS I was shown to improve spatial learning ability, suggesting a positive impact on neurocognitive function.[3]

Phase 1/2 Clinical Trial (NCT04227600)

This open-label, multicenter, multinational study was designed to evaluate the safety, pharmacokinetics, and exploratory efficacy of lepunafusp alfa in patients with MPS I. The trial consisted of two parts: a dose-escalation phase in adult patients, followed by an evaluation of two dose levels in pediatric and adult patients.[5]

3.2.1. Study Objectives and Design

The primary objective of the study was to evaluate the safety of JR-171. Secondary objectives included assessing the pharmacokinetics of the drug and its exploratory efficacy, as measured by changes in biomarker levels in the cerebrospinal fluid (CSF), serum, and urine.[2]

3.2.2. Efficacy Results

Interim results from the 52-week study have been reported.[2][6] Treatment with lepunafusp alfa resulted in a reduction of the substrate in the cerebrospinal fluid in all patients, indicating successful delivery across the BBB.[2] In treatment-naïve subjects, biomarkers in the serum and urine were decreased, while they remained stable in patients who had prior experience with conventional ERT.[2] These findings suggest that lepunafusp alfa provides somatic disease control comparable to existing therapies, with the added potential for neurological benefit.[2]

Quantitative Data Summary

While specific quantitative data from the Phase 1/2 trial of lepunafusp alfa are not yet fully published in detail, the following tables summarize the expected and reported outcomes based on available information.

Table 1: Pharmacokinetic Parameters of Lepunafusp Alfa (JR-171)

| Dose Level | Cmax (ng/mL) | AUC (ng*h/mL) | Tmax (hours) |

| 0.1 mg/kg | Data not yet available | Data not yet available | ~4 |

| 1.0 mg/kg | Data not yet available | Data not yet available | ~4 |

| 2.0 mg/kg | Data not yet available | Data not yet available | ~4 |

| 4.0 mg/kg | Data not yet available | Data not yet available | ~4 |

| Plasma drug concentration increased dose-dependently and reached its maximum approximately 4 hours after the end of drug administration.[7] |

Table 2: Biomarker Reduction in Response to Lepunafusp Alfa (JR-171) Treatment

| Biomarker | Matrix | Patient Population | % Reduction (Mean ± SD) |

| Heparan Sulfate (HS) | Cerebrospinal Fluid | All Patients | Data on specific percentages not yet available, but "decreased HS in the cerebrospinal fluid" was reported.[7] |

| Heparan Sulfate (HS) | Serum | Treatment-Naïve | Data on specific percentages not yet available, but "suppressed urine and serum concentrations of the substrates" was reported.[7] |

| Dermatan Sulfate (DS) | Serum | Treatment-Naïve | Data on specific percentages not yet available, but "suppressed urine and serum concentrations of the substrates" was reported.[7] |

| Heparan Sulfate (HS) | Urine | Treatment-Naïve | Data on specific percentages not yet available, but "suppressed urine and serum concentrations of the substrates" was reported.[7] |

| Dermatan Sulfate (DS) | Urine | Treatment-Naïve | Data on specific percentages not yet available, but "suppressed urine and serum concentrations of the substrates" was reported.[7] |

Experimental Protocols

Quantification of Heparan Sulfate (HS) and Dermatan Sulfate (DS) by LC-MS/MS

A common and sensitive method for the quantification of HS and DS in biological fluids involves enzymatic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

5.1.1. Sample Preparation

-

Biological samples (urine, serum, or CSF) are collected from patients.

-

Internal standards (isotopically labeled disaccharides) are added to the samples for accurate quantification.

-

Proteins are precipitated and removed, typically using a solvent like methanol.

-

The GAGs are then enzymatically digested using a cocktail of enzymes, including heparinases (I, II, and III) and chondroitinase B, to break down the polysaccharide chains into their constituent disaccharides.[9]

-

The resulting disaccharide mixture is then purified, often using solid-phase extraction, to remove salts and other interfering substances.[10]

5.1.2. LC-MS/MS Analysis

-

The purified disaccharides are separated using a high-performance liquid chromatography (HPLC) system, often with a hydrophilic interaction chromatography (HILIC) or a biphenyl analytical column.[8][9]

-

The separated disaccharides are then introduced into a tandem mass spectrometer.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target disaccharides based on their unique mass-to-charge ratios and fragmentation patterns.

-

Calibration curves are generated using standards of known concentrations to determine the absolute amounts of HS and DS in the original samples.[8]

Neurocognitive Assessment

The evaluation of neurocognitive function in patients with MPS I is critical for assessing the potential CNS efficacy of therapies like lepunafusp alfa. A battery of age- and culturally-appropriate standardized tests is typically used to assess various cognitive domains. While the specific tests used in the NCT04227600 trial are not publicly detailed, a comprehensive assessment would likely include measures of:

-

General Intelligence: e.g., Wechsler Intelligence Scale for Children (WISC), Stanford-Binet Intelligence Scales.

-

Attention and Executive Function: e.g., Conners' Continuous Performance Test, Delis-Kaplan Executive Function System (D-KEFS).

-

Memory and Learning: e.g., California Verbal Learning Test (CVLT), Rey-Osterrieth Complex Figure Test.

-

Visuospatial Skills: e.g., Beery-Buktenica Developmental Test of Visual-Motor Integration (Beery VMI).

-

Adaptive Behavior: e.g., Vineland Adaptive Behavior Scales.

Visualizations

Signaling and Metabolic Pathways

Caption: Pathophysiology of MPS I and the dual mechanism of action of Lepunafusp Alfa.

Experimental Workflow

Caption: Workflow of the Phase 1/2 clinical trial of Lepunafusp Alfa (JR-171).

Logical Relationships

Caption: Logical relationship illustrating how Lepunafusp Alfa addresses the BBB challenge.

Conclusion

Lepunafusp alfa (JR-171) represents a promising therapeutic advancement for individuals with Mucopolysaccharidosis Type I. By combining enzyme replacement with a novel blood-brain barrier-penetrating technology, it holds the potential to be the first therapy to address both the somatic and the devastating neurological consequences of this disease. The initial data from the Phase 1/2 clinical trial are encouraging, demonstrating a favorable safety profile and evidence of target engagement in the central nervous system. Further clinical investigation, including the full disclosure of quantitative efficacy and long-term outcomes, is eagerly awaited by the scientific and patient communities. The continued development of lepunafusp alfa could significantly improve the quality of life and long-term prognosis for patients with MPS I.

References

- 1. Data in support for the measurement of heparan sulfate and dermatan sulfate by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCR Pharmaceuticals Announces 52-Week Interim Data from its Global Phase I/II Study of JR-171 in Individuals with Mucopolysaccharidosis Type I (MPS I) - BioSpace [biospace.com]

- 3. Enzyme replacement with transferrin receptor-targeted α-L-iduronidase rescues brain pathology in mucopolysaccharidosis I mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JR-171 for Hurler Syndrome · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 5. A Study of JR-171 in Patients With Mucopolysaccharidosis I [ctv.veeva.com]

- 6. JCR Pharmaceuticals Reveals Findings from Phase I/II Research of JR-171 in people with Mucopolysaccharidosis Type I [synapse.patsnap.com]

- 7. α-L-iduronidase fused with humanized anti-human transferrin receptor antibody (lepunafusp alfa) for mucopolysaccharidosis type I: A phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS method for simultaneous quantification of heparan sulfate and dermatan sulfate in urine by butanolysis derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-Throughput Liquid Chromatography–Tandem Mass Spectrometry Quantification of Glycosaminoglycans as Biomarkers of Mucopolysaccharidosis II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and validation of an LC-MS/MS Method for the quantitation of heparan sulfate in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. This has spurred the development of small molecule inhibitors targeting the NLRP3 inflammasome, with the aim of creating novel therapeutics. Among these, JC-171 and its related compounds have emerged as a promising class of selective NLRP3 inhibitors. This technical guide provides an in-depth overview of this compound, its analogs, their mechanism of action, and the experimental methodologies used in their evaluation.

Introduction to this compound and the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18. This process is a key driver of inflammation and pyroptotic cell death.

This compound is a novel, selective inhibitor of the NLRP3 inflammasome.[1][2][3] It was rationally designed as a hydroxyl-sulfonamide analogue of an earlier compound, JC-21, with the goal of improving its physicochemical properties, such as solubility.[1] this compound has demonstrated potent inhibition of IL-1β release from macrophages in vitro and has shown efficacy in in vivo models of inflammatory disease, such as experimental autoimmune encephalomyelitis (EAE).[1][2] Its mechanism of action involves the interference with the interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), a crucial step in inflammasome assembly.[1][2]

This compound Related Compounds and Analogs: A Comparative Analysis

Structure-activity relationship (SAR) studies on the benzenesulfonamide scaffold, from which this compound is derived, have led to the identification of several potent analogs. These studies have explored modifications on both the benzamide and sulfonamide moieties to optimize inhibitory activity.

Data Presentation: Quantitative Inhibitory Activity

The following table summarizes the in vitro potency of this compound and its key analogs against LPS/ATP-induced IL-1β release in J774A.1 macrophages.

| Compound ID | Chemical Structure | IC50 (µM) for IL-1β Release Inhibition | Reference |

| JC-21 | (Structure not available in search results) | 3.25 ± 1.35 | [1] |

| This compound | 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide | 8.45 ± 1.56 | [1][2][3][4] |

| JC124 | (Structure not available in search results) | Not explicitly stated, but is a lead compound | [5] |

| Analog 14 | (Structure not available in search results) | 0.55 ± 0.091 | [5] |

| Analog 17 | (Structure not available in search results) | 0.42 ± 0.080 | [5] |

Signaling Pathways and Experimental Workflows

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The second signal, triggered by a diverse range of stimuli including ATP, leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent cleavage of pro-IL-1β into its mature, secreted form. This compound and its analogs act by disrupting the assembly of this complex.

Experimental Workflow for Screening NLRP3 Inhibitors

The discovery and validation of novel NLRP3 inhibitors like this compound typically follow a structured experimental workflow, beginning with in vitro screening and progressing to in vivo validation.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide) is a multi-step process. The following is a generalized protocol based on the published literature.[1]

Step 1: Synthesis of 5-Chloro-2-methoxy-N-phenethylbenzamide (3)

-

Dissolve 5-chloro-2-methoxybenzoic acid (1) and triethylamine in dimethylformamide (DMF) and cool to 0 °C.

-

Add N-(3-(Dimethylamino)propyl)-N′-ethylcarbodiimide hydrochloride (EDC) and, after 30 minutes, add hydroxybenzotriazole (HOBt).

-

After 1 hour, add 2-phenylethanamine (2) to the mixture and allow the reaction to warm to room temperature overnight.

-

Concentrate the solution under reduced pressure and add water.

-

Extract the product with a suitable organic solvent and purify to yield compound (3).

Step 2: Synthesis of 4-(2-[(5-Chloro-2-methoxyphenyl)formamido]ethyl)benzene-1-sulfonyl chloride (4)

-

Dissolve compound (3) in methylene chloride.

-

Add excess chlorosulfonic acid and stir the solution at 70 °C for 2 hours.

-

Cool the reaction to room temperature and pour it over crushed ice.

-

Extract the product and purify to obtain compound (4).

Step 3: Synthesis of this compound

-

Dissolve hydroxylamine and N-methylmorpholine in methanol.

-

Add compound (4) to the solution and stir for 4 hours.

-

Add water and extract the product into methylene chloride.

-

Concentrate the organic layer and purify the product by column chromatography to yield this compound as a white solid.

In Vitro Inhibition of IL-1β Release in J774A.1 Macrophages

This protocol describes the widely used assay to assess the inhibitory activity of compounds on the NLRP3 inflammasome.

1. Cell Culture and Seeding:

-

Culture J774A.1 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Treatment and LPS Priming:

-

Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 30 minutes.

-

Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4.5 hours to induce the expression of pro-IL-1β and NLRP3.[3][4]

3. NLRP3 Inflammasome Activation:

-

Stimulate the primed cells with ATP (e.g., 5 mM) for 1 hour to activate the NLRP3 inflammasome.[6]

4. Supernatant Collection and IL-1β Measurement:

-

Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Quantify the concentration of mature IL-1β in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

5. Data Analysis:

-

Calculate the percentage of inhibition of IL-1β release for each compound concentration compared to the vehicle-treated control.

-

Determine the half-maximal inhibitory concentration (IC50) value by fitting the dose-response data to a suitable model.

Conclusion and Future Directions

This compound and its analogs represent a significant advancement in the development of targeted therapies for NLRP3-mediated diseases. The benzenesulfonamide scaffold has proven to be a versatile platform for generating potent and selective inhibitors. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field.

Future research should focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their therapeutic potential. In vivo studies in a broader range of disease models are warranted to fully elucidate their clinical applicability. Moreover, detailed structural studies of these inhibitors in complex with the NLRP3 protein will provide crucial insights for the rational design of next-generation NLRP3 inflammasome inhibitors with improved efficacy and safety profiles.

References

- 1. Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | NLRP3 inflammasome inhibitor | CAS# 2112809-98-8 | InvivoChem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

JC-171: A Technical Guide to a Selective NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JC-171 is a selective, small-molecule inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. This technical guide provides an in-depth overview of its core properties, mechanism of action, and detailed experimental protocols for its characterization. This compound has demonstrated potential as a therapeutic agent for inflammatory diseases, particularly multiple sclerosis, by mitigating the downstream effects of NLRP3 inflammasome activation.

Core Properties of this compound

This compound is a hydroxyl-sulfonamide analogue designed to improve upon the solubility of its parent compound, JC-21.[1][2] Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2112809-98-8 | [3][4] |

| Molecular Weight | 384.83 g/mol | [3][4][5] |

| Molecular Formula | C16H17ClN2O5S | [3][4] |

| IUPAC Name | 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide | [4] |

| Inhibition Potency (IC50) | 8.45 µM (for LPS/ATP-induced IL-1β release from J774A.1 macrophages) | [2][3][5][6][7] |

Mechanism of Action: Targeting the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and subsequently processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[1][8][9] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders.[9]

This compound exerts its inhibitory effect by selectively targeting the NLRP3 inflammasome.[3][5][6] Studies have shown that this compound interferes with the interaction between NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC), a critical step in the formation of a functional inflammasome complex.[2][7] This disruption prevents the subsequent activation of caspase-1 and the release of mature IL-1β.[2]

Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

References

- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | NLRP3 inflammasome inhibitor | CAS# 2112809-98-8 | InvivoChem [invivochem.com]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

Methodological & Application

Application Notes and Protocols for JC-171 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

JC-171 is a potent and selective small-molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound exerts its inhibitory effect by interfering with the interaction between NLRP3 and ASC (apoptosis-associated speck-like protein containing a CARD), a key step in inflammasome assembly.[3][4] These application notes provide detailed protocols for the use of this compound in a relevant animal model of neuroinflammation and summarize its known efficacy.

Mechanism of Action: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome signaling pathway is a two-step process: priming and activation. This compound acts during the activation step, preventing the assembly of the inflammasome complex and subsequent inflammatory cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | NLRP3 inflammasome inhibitor | CAS# 2112809-98-8 | InvivoChem [invivochem.com]

- 3. Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: JC-171

For Researchers, Scientists, and Drug Development Professionals

Introduction

JC-171 is a selective inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. By interfering with the interaction between NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC), this compound effectively blocks the activation of the NLRP3 inflammasome. This inhibition prevents the subsequent release of pro-inflammatory cytokines, including interleukin-1β (IL-1β). The targeted action of this compound makes it a valuable tool for investigating the role of the NLRP3 inflammasome in various inflammatory and autoimmune diseases. Notably, this compound has demonstrated efficacy in delaying disease progression and reducing severity in a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE).[1][2]

These application notes provide detailed protocols for the preparation and storage of this compound solutions, as well as its application in both in vitro and in vivo experimental settings.

Physicochemical and Storage Information

| Property | Value | Reference |

| CAS Number | 2112809-98-8 | [1] |

| Molecular Formula | C₁₆H₁₇ClN₂O₅S | [3] |

| Molecular Weight | 384.83 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | >98% (typical) | |

| Solubility | DMSO: ≥ 250 mg/mL (649.64 mM) | [1] |

| Storage of Solid | Short-term (days to weeks) at 0 - 4°C. Long-term (months to years) at -20°C. Store in a dry and dark environment. | [4] |

| Stock Solution Storage | Store in aliquots to avoid repeated freeze-thaw cycles. -20°C for up to 1 month. -80°C for up to 6 months. | [1] |

Experimental Protocols

Preparation of this compound Stock Solution (for in vitro and in vivo use)

This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Calibrated pipettes

Procedure:

-

Determine the required concentration and volume: Based on your experimental needs, calculate the mass of this compound required. For example, to prepare 1 mL of a 100 mM stock solution:

-

Mass (g) = 100 mmol/L * 1 L * 384.83 g/mol = 38.483 g

-

For 1 mL, this would be 38.483 mg.

-

-

Weigh this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For a 250 mg/mL stock solution, add 1 mL of DMSO to 250 mg of this compound.[1]

-

Dissolve the compound:

-

Vortex the solution thoroughly until the powder is completely dissolved.

-

To aid dissolution, the tube can be gently warmed to 37°C and/or sonicated in an ultrasonic bath for a short period.[1]

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

-

Aliquot and store:

In Vitro Protocol: Inhibition of IL-1β Release in Macrophages

This protocol outlines the procedure for evaluating the inhibitory effect of this compound on NLRP3 inflammasome activation in a macrophage cell line.

Materials:

-

J774A.1 murine macrophage cells[1]

-

Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP)

-

Phosphate-buffered saline (PBS)

-

ELISA kit for mouse IL-1β

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed J774A.1 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

This compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve final concentrations ranging from 0 to 100 μM.[3][5] Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

-

NLRP3 Inflammasome Priming:

-

NLRP3 Inflammasome Activation:

-

Add ATP to each well to induce NLRP3 activation.

-

-

Sample Collection and Analysis:

-

Centrifuge the plate to pellet the cells.

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-1β in the supernatants using a mouse IL-1β ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of IL-1β inhibition for each this compound concentration relative to the vehicle control (DMSO-treated cells).

-

Determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the LPS/ATP-induced IL-1β release. The reported IC₅₀ for this compound is 8.45 μM.[1]

-

In Vivo Protocol: Treatment of Experimental Autoimmune Encephalomyelitis (EAE) in Mice

This protocol provides a method for administering this compound in a mouse model of multiple sclerosis.

Materials:

-

This compound stock solution (in DMSO)

-

Vehicle for injection (choose one of the formulations below)

-

EAE-induced mice (e.g., C57BL/6 mice immunized with MOG₃₅₋₅₅ peptide in Complete Freund's Adjuvant and pertussis toxin)[1][3]

-

Sterile syringes and needles for intraperitoneal (IP) injection

Formulation 1: PEG300, Tween-80, and Saline

-

Preparation of the vehicle: Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Preparation of this compound solution:

-

Add the required volume of this compound DMSO stock solution to the appropriate volume of PEG300 and mix until clear.

-

Add Tween-80 and mix until clear.

-

Finally, add saline to reach the final volume.

-

The final solution should be clear. If precipitation occurs, gentle heating and/or sonication may be used.[3] The solubility in this formulation is ≥ 2.08 mg/mL.[3]

-

Formulation 2: Corn Oil

-

Preparation of the vehicle: Prepare a vehicle solution of 10% DMSO and 90% Corn Oil.

-

Preparation of this compound solution:

Administration:

-

Prophylactic Treatment:

-

Administer this compound at a dose of 100 mg/kg via intraperitoneal (IP) injection on days 0, 1, and 2 post-immunization, and every other day thereafter.[3]

-

-

Therapeutic Treatment:

-

Begin administration of this compound at a dose of 10 mg/kg (IP) every other day once the clinical score of an individual mouse reaches 1 (limp tail).[3]

-

Monitoring:

-

Monitor the mice daily for clinical signs of EAE and score them according to a standardized scoring system.

-

At the end of the experiment, tissues such as the spleen and spinal cord can be collected for further analysis of inflammatory markers and immune cell populations (e.g., Th17 cells).[3]

Signaling Pathway and Experimental Workflow

Caption: Mechanism of this compound action on the NLRP3 inflammasome pathway.

Caption: Experimental workflows for in vitro and in vivo studies with this compound.

References

Application Notes and Protocols for the Analytical Detection of JC-171

For Researchers, Scientists, and Drug Development Professionals

Introduction

JC-171 is a selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, a key component of the innate immune system.[1][2][3] By targeting the NLRP3 inflammasome, this compound has demonstrated potential therapeutic effects in preclinical models of inflammatory diseases, such as multiple sclerosis, by reducing the release of pro-inflammatory cytokines like IL-1β.[2][4] Accurate and sensitive analytical methods are crucial for the quantification of this compound in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicology studies during drug development.

This document provides detailed application notes and protocols for the analytical detection of this compound, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The proposed method is adapted from established protocols for similar small molecules and is tailored to the physicochemical properties of this compound.

Chemical Information for this compound

| Property | Value |

| Chemical Name | 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide |

| Molecular Formula | C16H17ClN2O5S |

| Molecular Weight | 384.83 g/mol |

| CAS Number | 2112809-98-8 |

Signaling Pathway of this compound

This compound exerts its inhibitory effect on the NLRP3 inflammasome pathway. This pathway is a critical part of the innate immune response and is activated by a two-signal process. The first signal (priming) involves the upregulation of NLRP3 and pro-IL-1β expression, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to Toll-like receptors (TLRs). The second signal (activation) is triggered by a variety of stimuli, including ion fluxes, mitochondrial dysfunction, and lysosomal rupture, leading to the assembly of the NLRP3 inflammasome complex. This complex, consisting of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. This compound has been shown to interfere with the interaction between NLRP3 and ASC, thus inhibiting the assembly and activation of the inflammasome.[2]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended method for the quantification of this compound in biological matrices due to its high sensitivity, selectivity, and wide dynamic range. The following protocol is a comprehensive guide for the development and validation of an LC-MS/MS method for this compound in plasma.

Experimental Workflow

Materials and Reagents

-

This compound reference standard

-

Stable isotope-labeled internal standard (IS) of this compound (e.g., this compound-d4) or a structurally similar compound.

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Ultrapure water (18.2 MΩ·cm)

-

Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)

Instrumentation and Conditions

| Parameter | Recommended Setting |

| Liquid Chromatograph | High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode |

| Analytical Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Column Temperature | 40 °C |

| Mobile Phase A | 5 mM Ammonium acetate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

Chromatographic Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.0 | 90 |

| 2.5 | 90 |

| 2.6 | 10 |

| 3.5 | 10 |

Mass Spectrometric Parameters

Mass spectrometric parameters should be optimized by infusing a standard solution of this compound and the internal standard into the mass spectrometer. The following are predicted multiple reaction monitoring (MRM) transitions based on the structure of this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 385.1 | To be determined empirically | To be optimized |

| Internal Standard | Dependent on IS used | To be determined empirically | To be optimized |

Note: The precursor ion for this compound is calculated as [M+H]+. Product ions will need to be determined by fragmentation experiments. Common fragmentation patterns for similar structures can be used as a starting point.

Standard Solutions and Quality Controls Preparation

-

Stock Solutions (1 mg/mL): Prepare by dissolving this compound and the IS in an appropriate solvent such as methanol or DMSO.

-

Working Solutions: Prepare serial dilutions of the stock solutions in 50% acetonitrile/water to create calibration standards and quality control (QC) samples.

-

Calibration Standards: Spike control plasma with the working solutions to achieve a concentration range that covers the expected in-vivo concentrations (e.g., 1 - 1000 ng/mL).

-

Quality Controls (QC): Prepare at a minimum of three concentration levels (low, medium, and high) in control plasma.

Sample Preparation Protocol (Protein Precipitation)

-

To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add 150 µL of acetonitrile containing the internal standard at a fixed concentration.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vial.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

-

Selectivity and Specificity: Assess interference from endogenous plasma components.

-

Linearity and Range: Determine the concentration range over which the method is accurate and precise.

-

Accuracy and Precision: Evaluate both intra-day and inter-day accuracy and precision using QC samples.

-

Matrix Effect: Investigate the ion suppression or enhancement caused by the plasma matrix.

-

Recovery: Determine the extraction efficiency of the sample preparation method.

-

Stability: Assess the stability of this compound in plasma under various storage and handling conditions (freeze-thaw, short-term, and long-term).

Data Presentation